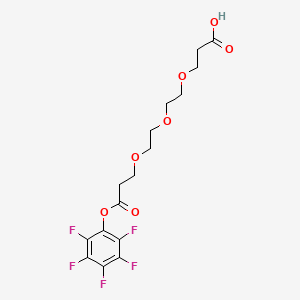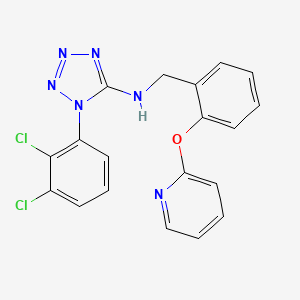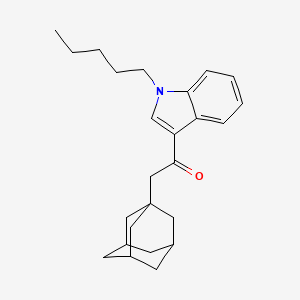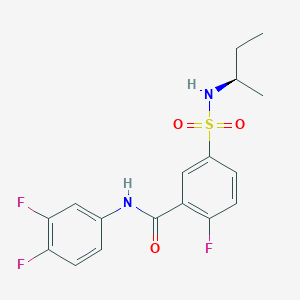
Acid-PEG3-PFP ester
Overview
Description
Acid-PEG3-PFP ester is a polyethylene glycol-based linker that contains a carboxylic acid and a pentafluorophenyl ester end group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
The primary target of Acid-PEG3-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker that joins these two essential ligands, crucial for forming PROTAC molecules .
Mode of Action
This compound operates by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various cellular processes.
Pharmacokinetics
These PROTACs are designed to have favorable pharmacokinetic properties, including improved bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, this compound enables the selective degradation of that target protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH and temperature of its environment . Furthermore, the compound’s action may also be influenced by the presence of other molecules in its environment, such as competing ligands or inhibitors .
Biochemical Analysis
Biochemical Properties
Acid-PEG3-PFP ester interacts with various biomolecules in the process of PROTAC formation . It contains a carboxylic acid and a PFP ester end group linked through a linear PEG chain . The carboxylic acid can react with amines to form a stable amide bond, while the PFP ester can also react with amine groups .
Cellular Effects
The primary cellular effect of this compound is its role in the selective degradation of target proteins . This is achieved through the ubiquitin-proteasome system, a major pathway for protein degradation within cells . The this compound, as part of a PROTAC molecule, binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This brings the target protein close to the E3 ligase, leading to its ubiquitination and subsequent degradation .
Metabolic Pathways
Given its role in PROTACs, it may be involved in the ubiquitin-proteasome system, a major pathway for protein degradation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acid-PEG3-PFP ester involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The product is then purified using techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG3-PFP ester primarily undergoes nucleophilic substitution reactions, where the pentafluorophenyl ester reacts with primary or secondary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary or secondary amines, coupling agents like DCC or EDC.
Conditions: Organic solvents such as DMF or DCM, pH 7.2 to 8.5, temperature range from 4°C to 37°C
Major Products
The major products formed from these reactions are amide-linked conjugates, which are stable and resistant to hydrolysis .
Scientific Research Applications
Acid-PEG3-PFP ester is extensively used in various scientific research fields:
Chemistry: As a linker in the synthesis of PROTACs and other bio-conjugates
Biology: For labeling and modifying biomolecules, enabling the study of protein interactions and functions
Medicine: In drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Used in the surface modification of nanoparticles and cells for various applications
Comparison with Similar Compounds
Similar Compounds
Bis-PEG-PFP ester: Contains two pentafluorophenyl ester groups, used for crosslinking applications.
NHS esters: Similar to PFP esters but more susceptible to hydrolysis.
TFP esters: Another class of esters used for similar applications but with different reactivity profiles.
Uniqueness
Acid-PEG3-PFP ester is unique due to its stability in aqueous solutions and its ability to form stable amide bonds with primary and secondary amines. This makes it particularly useful for applications requiring high efficiency and stability .
Properties
IUPAC Name |
3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILSUVCEHSYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)




![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B605077.png)
